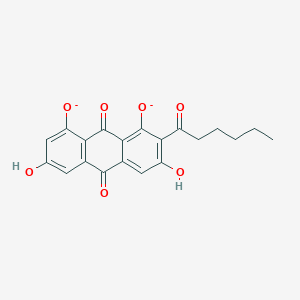

Norsolorinate(2-)

Description

Norsolorinate(2-) is an organic anion derived from norsolorinic acid via selective deprotonation of its 2- and 7-hydroxy groups . Structurally, it is defined as 2-hexanoyl-1,3,6,8-tetrahydroxy-9,10-anthraquinone, featuring a polyketide-derived anthraquinone backbone with a hexanoyl side chain . This compound plays a critical role in the biosynthesis of aflatoxins—mycotoxins produced by Aspergillus parasiticus—where it serves as an intermediate in the pathway leading to aflatoxin B1 . The enzyme noranthrone monooxygenase (EC 1.13.12.20) catalyzes the conversion of norsolorinic acid anthrone to norsolorinate(2-), highlighting its biochemical significance in fungal secondary metabolism .

Properties

Molecular Formula |

C20H16O7-2 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-hexanoyl-3,6-dihydroxy-9,10-dioxoanthracene-1,8-diolate |

InChI |

InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3/p-2 |

InChI Key |

XIJDBHLQUYAZJI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC(=O)C1=C(C=C2C(=C1[O-])C(=O)C3=C(C2=O)C=C(C=C3[O-])O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Norsolorinate(2-) belongs to the polyketide and anthraquinone families. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Norsolorinate(2-) with Similar Compounds

Key Findings from Comparative Analysis

Structural Diversity: Norsolorinate(2-) and versicolorone share anthraquinone/anthrafuran cores but differ in side chains and cyclization patterns. Norsolorinate(2-) has a hexanoyl group, whereas versicolorone adopts a tetracyclic furan structure . SEK4, a linear octaketide, lacks the aromatic substitution patterns seen in norsolorinate(2-), reflecting divergent cyclization mechanisms .

Biosynthetic Pathways: All compounds utilize polyketide synthase (PKS) systems, but norsolorinate(2-) relies on a PKT (polyketoacyl-CoA thiolase)-dependent pathway for chain elongation, contrasting with SEK4’s non-decarboxylative Claisen condensation . The hexanoyl side chain in norsolorinate(2-) originates from a dedicated acyltransferase, absent in aloesone and tetracenomycin F1 biosynthesis .

Functional Roles: Norsolorinate(2-) is exclusively linked to aflatoxin toxicity, while tetracenomycin F1 and SEK4 exhibit antibiotic properties . Versicolorone and norsolorinate(2-) coexist in Aspergillus pathways but diverge in downstream modifications; versicolorone precedes norsolorinate(2-) in aflatoxin synthesis .

Enzymatic Specificity: Noranthrone monooxygenase uniquely oxidizes norsolorinic acid anthrone to norsolorinate(2-), a step absent in aloesone or SEK4 pathways . PKT enzymes across these compounds show substrate flexibility, accommodating varying starter units (e.g., hexanoyl-CoA for norsolorinate(2-) vs. acetyl-CoA for aloesone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.